1H-indole-5-sulfonyl chloride 1H-indole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1094209-33-2
VCID: VC21087739
InChI: InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
SMILES: C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl
Molecular Formula: C8H6ClNO2S
Molecular Weight: 215.66 g/mol

1H-indole-5-sulfonyl chloride

CAS No.: 1094209-33-2

Cat. No.: VC21087739

Molecular Formula: C8H6ClNO2S

Molecular Weight: 215.66 g/mol

* For research use only. Not for human or veterinary use.

1H-indole-5-sulfonyl chloride - 1094209-33-2

Specification

CAS No. 1094209-33-2
Molecular Formula C8H6ClNO2S
Molecular Weight 215.66 g/mol
IUPAC Name 1H-indole-5-sulfonyl chloride
Standard InChI InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Standard InChI Key MZGMZFOGQIBZLB-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl
Canonical SMILES C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl

Introduction

Chemical Properties and Structure

Basic Information

1H-indole-5-sulfonyl chloride (CAS: 1094209-33-2) is a crystalline solid with the molecular formula C8H6ClNO2S and a molecular weight of 215.66 g/mol . This compound belongs to the indole family, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonyl chloride group (-SO2Cl) at the 5-position of the indole ring significantly enhances its chemical reactivity, making it a valuable synthetic intermediate.

Structural Identifiers

The chemical structure of 1H-indole-5-sulfonyl chloride can be represented using various molecular identifiers as shown in Table 1.

Table 1: Structural Identifiers of 1H-indole-5-sulfonyl chloride

Identifier TypeValue
IUPAC Name1H-indole-5-sulfonyl chloride
InChIInChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
InChIKeyMZGMZFOGQIBZLB-UHFFFAOYSA-N
SMILESC1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl
CAS Number1094209-33-2

Synthesis and Preparation Methods

Synthetic Challenges

The synthesis of 1H-indole-5-sulfonyl chloride presents several challenges that require careful consideration:

  • Regioselectivity: Controlling the position of sulfonation on the indole ring requires precise reaction conditions to favor the 5-position over other potential sites.

  • Reactivity management: The sulfonyl chloride group is highly reactive and susceptible to hydrolysis, necessitating anhydrous conditions during synthesis and purification.

  • Purification: The sensitivity of the sulfonyl chloride group requires specialized purification techniques to obtain high-purity material suitable for further synthetic applications.

Analogous Synthetic Procedures

Information from related compounds provides valuable insights into potential synthetic strategies. For instance, the preparation of 5-sulfonyl isatin derivatives involves chlorosulfonic acid-mediated sulfonation, which yields both 5-sulfonated gem-dichloroisatin and 5-sulfonated isatin in a ratio of approximately 9:1 . These intermediates can further react with secondary amines to produce the desired sulfonamide derivatives.

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

The sulfonyl chloride functionality in 1H-indole-5-sulfonyl chloride is highly reactive toward nucleophiles, enabling various transformations:

  • Reaction with amines: Forms sulfonamides, which are important structural motifs in many pharmaceutical compounds.

  • Reaction with alcohols: Produces sulfonate esters through nucleophilic substitution.

  • Reaction with thiols: Generates sulfonothioate derivatives.

Biological Activities and Applications

Applications in Drug Discovery

1H-indole-5-sulfonyl chloride serves primarily as a synthetic intermediate in medicinal chemistry, particularly for the development of sulfonamide-containing drug candidates. The sulfonamide functionality is present in numerous pharmaceuticals and can influence drug properties including:

  • Target binding affinity

  • Pharmacokinetic profile

  • Metabolic stability

  • Aqueous solubility

Case Study: Antiviral Applications

Research on related 5-sulfonyl isatin derivatives demonstrates their potential as inhibitors of SARS coronavirus 3CL protease, with some compounds showing IC50 values as low as 1.04 μM . These findings suggest that compounds derived from sulfonyl-substituted heterocycles like 1H-indole-5-sulfonyl chloride may be valuable in antiviral drug discovery efforts.

Table 2: Inhibitory Activity of Selected 5-Sulfonyl Isatin Derivatives Against SARS CoV 3CL Protease

Compound IDModificationInhibition Ratio (1 mM)
3a5-Br90.54%
3b5-I86.73%
3c5-Cl84.17%
3e5-NO293.96%
3f5-OCH395.32%
3h5-COCH395.37%

Data adapted from the study of 5-sulfonyl isatin derivatives against SARS CoV 3CL protease .

Comparison with Structurally Related Compounds

Structural Analogs

Several structural analogs of 1H-indole-5-sulfonyl chloride have been reported, each with unique features that influence their chemical reactivity and potential applications. Table 3 presents a comparative analysis of these related compounds.

Table 3: Comparison of 1H-indole-5-sulfonyl chloride with Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Distinction
1H-indole-5-sulfonyl chloride1094209-33-2C8H6ClNO2S215.66Basic indole scaffold with sulfonyl chloride at 5-position
1-acetyl-1H-indole-5-sulfonyl chloride303019-19-4C10H8ClNO3S257.69Acetyl group at N-1 position
2-Methyl-1H-indole-5-sulfonyl chloride1696428-12-2C9H8ClNO2S229.68Methyl group at 2-position
2,3-dihydro-1H-indole-5-sulfonyl chloride hydrochloride131880-73-4C8H8ClNO2S217.67Reduced indole (indoline) core
5-bromo-1H-indole-3-sulfonyl chloride2086186-32-3C8H5BrClNO2S294.56Bromo at 5-position, sulfonyl chloride at 3-position
1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride166883-20-1C9H8ClNO3S245.69N-1 methylation with 2-oxo functionality

Data compiled from multiple sources .

Structure-Activity Relationships

The position of substitution on the indole ring and the nature of substituents significantly influence the reactivity and biological properties of these compounds:

  • N-1 substitution: Compounds with substituents at the N-1 position, such as 1-acetyl-1H-indole-5-sulfonyl chloride, show altered reactivity due to electronic effects on the indole nitrogen.

  • Position of sulfonyl chloride: The position of the sulfonyl chloride group (e.g., 3-position versus 5-position) affects the reactivity and potential applications in synthesis.

  • Additional functional groups: The presence of additional functional groups, such as methyl, bromo, or oxo groups, can modulate the electronic properties and steric environment of the molecule.

Research on 5-sulfonyl isatin derivatives has shown that compounds modified with simple six-membered rings at the 5-position and methylation at the N-1 position exhibit enhanced inhibitory activity against viral proteases .

Research Directions and Future Perspectives

Synthetic Methodology Development

Opportunities for methodological advances include:

  • Development of more selective and efficient sulfonation procedures

  • Exploration of metal-catalyzed transformations of the sulfonyl chloride group

  • Application of flow chemistry techniques for safer handling and scale-up

  • Green chemistry approaches to reduce environmental impact of synthesis

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